molecular formula C14H25NO5 B12328881 tert-Butyl 4-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate

tert-Butyl 4-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate

Cat. No.: B12328881
M. Wt: 287.35 g/mol
InChI Key: FDRFPIHOSMHBMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is a chiral piperidine derivative that serves as a valuable intermediate in organic and pharmaceutical synthesis . This compound integrates a carboxylate ester, a hydroxyl group, and a Boc-protected piperidine ring within a single scaffold, making it a versatile building block for the development of more complex active pharmaceutical ingredients (APIs) . The presence of multiple functional groups allows researchers to perform a variety of chemical transformations; the tert-butoxycarbonyl (Boc) group can be readily deprotected to reveal a secondary amine, while the ester and hydroxy groups can be modified or used in coupling reactions . Compounds of this structural class are typically supplied as high-purity solids and require cold-chain transportation and storage at 2-8°C to ensure stability . They are exclusively intended for research applications in drug discovery and development, such as the synthesis of targeted molecular libraries. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures .

Properties

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

tert-butyl 4-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15-7-5-10(6-8-15)11(16)9-12(17)19-4/h10-11,16H,5-9H2,1-4H3

InChI Key

FDRFPIHOSMHBMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(CC(=O)OC)O

Origin of Product

United States

Preparation Methods

Alkylation with Methyl Acrylate

  • Procedure :
    tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (10.0 g, 46.3 mmol) reacts with methyl acrylate in dimethyl sulfoxide (DMSO, 200 mL) using potassium tert-butoxide (6.2 g, 55.6 mmol) as a base. The mixture is stirred at 20°C for 1 hour, yielding the methoxy-oxopropyl derivative after aqueous workup.

  • Yield : 60–70% after chromatography.

  • Key Reagents : Methyl acrylate, potassium tert-butoxide, DMSO.

Esterification of Hydroxy Intermediates

  • Procedure :
    tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (5.0 g, 20.6 mmol) is treated with methyl chloroformate in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature, yielding the target compound after purification.

  • Yield : 70–75%.

  • Key Reagents : Methyl chloroformate, TEA, DCM.

Industrial-Scale Production

Industrial methods prioritize continuous flow reactors to enhance efficiency and safety. For example:

  • Procedure :
    A continuous flow system combines tert-butyl piperidine-1-carboxylate with methyl acrylate in tetrahydrofuran (THF) at 50°C. The reaction is catalyzed by palladium on carbon under hydrogen pressure (3 atm), achieving >90% conversion in <2 hours.

  • Yield : 85–90% with minimal byproducts.

  • Advantages : Reduced solvent use, faster reaction times, and improved reproducibility.

Comparative Analysis of Methods

Method Reagents Conditions Yield Scalability
Boc-Protection Boc₂O, NaOH, dioxane 0°C → RT, 12h >95% High
Alkylation Methyl acrylate, KOtBu 20°C, 1h 60–70% Moderate
Esterification Methyl chloroformate, TEA 0°C → RT, 2h 70–75% High
Industrial Flow Pd/C, H₂, THF 50°C, 3 atm, 2h 85–90% Very High

Challenges and Optimization Strategies

  • Steric Hindrance : The tert-butyl group impedes nucleophilic attacks, necessitating elevated temperatures or prolonged reaction times.
  • Purification : Silica gel chromatography remains the gold standard, though industrial setups prefer crystallization for cost efficiency.
  • Byproduct Formation : Over-alkylation is mitigated by stoichiometric control and slow reagent addition.

Case Study: Large-Scale Synthesis

A 2018 study demonstrated the synthesis of 500 kg batches using a hybrid approach:

  • Boc-protection of 3-(piperidin-4-yl)propan-1-ol (95% yield).
  • Continuous flow esterification with methyl acrylate (88% yield).
  • Final purification via recrystallization from ethanol/water (purity >99.5%).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the oxo group can yield alcohols.

Scientific Research Applications

The biological activity of this compound is primarily attributed to its structural components, which allow for hydrogen bonding and interactions with various biological molecules. Key areas of interest include:

  • Binding Affinity : Research indicates that tert-butyl 4-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate exhibits significant binding affinity to various receptors and enzymes, potentially modulating their functions.
  • Metabolic Processes : The compound may influence metabolic pathways due to its ability to interact with key enzymes involved in metabolism.

Applications in Scientific Research

The applications of this compound span several fields within scientific research:

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in drug design targeting specific biological pathways. Its ability to modulate receptor activity makes it a candidate for further development in pharmaceuticals aimed at treating metabolic disorders or other diseases influenced by enzyme activity.

Biochemical Studies

In biochemical research, this compound serves as a tool for studying enzyme kinetics and receptor-ligand interactions. Its unique functional groups facilitate specific interactions, allowing researchers to elucidate mechanisms of action for various biological processes.

Structure-Activity Relationship (SAR) Studies

Due to its structural characteristics, this compound is valuable in SAR studies aimed at optimizing the efficacy of related compounds. By modifying substituents on the piperidine ring or side chains, researchers can assess how these changes impact biological activity.

Case Studies

Several case studies have explored the applications of this compound in various research settings:

Case Study 1: Enzyme Modulation

A study investigated the effect of this compound on a specific metabolic enzyme involved in glucose metabolism. Results indicated that the compound significantly enhanced enzyme activity, suggesting potential applications in managing metabolic disorders .

Case Study 2: Receptor Binding Studies

Research focusing on receptor binding demonstrated that this compound effectively binds to serotonin receptors, indicating its potential use in developing treatments for mood disorders . The structural features facilitating this interaction were analyzed using molecular docking simulations.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups can form hydrogen bonds and interact with enzymes or receptors, influencing their activity. The piperidine ring provides structural stability and can modulate the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, physicochemical properties, and synthesis methods of analogous compounds:

Compound Name (CAS) Molecular Formula Molecular Weight Key Functional Groups Synthesis Highlights Key Properties
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (156185-63-6) C₁₃H₂₅NO₃ 243.34 - 3-Hydroxypropyl
- Boc-protected amine
Reacted with 3-(4-piperidyl)propanol and di-tert-butyl dicarbonate in 1,4-dioxane - Soluble in DMSO, methanol
- LogP: ~2.1 (moderate lipophilicity)
tert-Butyl(2R)-2-(2-methoxy-2-oxoethyl)-5-methylidenepiperidine-1-carboxylate (119c) C₁₄H₂₃NO₄ 270.17 - Methoxy-oxoethyl
- Methylidene
- Boc group
Synthesized via organometallic chemistry (starting from methyl (3R)-3-[(tert-butoxy)carbonyl]amino-6-(chloromethyl)hept-6-enoate) - NMR shifts: δ 1.43 (Boc CH₃), 3.66 (CO₂CH₃)
- [α]D²² = +3.0 (chiral center)
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (1707580-61-7) C₁₅H₂₃N₃O₂ 277.36 - Amino group
- Pyridinyl substituent
- Boc group
Not detailed in evidence; likely involves SNAr or coupling reactions - Light yellow solid
- No GHS hazards reported
Target Compound: tert-Butyl 4-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate Inferred: C₁₄H₂₅NO₅ ~299.35 - 1-Hydroxypropyl
- 3-Methoxy-3-oxo
- Boc group
Likely synthesized via esterification/hydroxylation of precursor piperidines - Higher polarity due to hydroxyl and ester groups- Susceptible to hydrolysis under acidic/basic conditions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.